[Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid
Overview
Description
[Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid is an organic compound that features a quinoline ring system substituted with a sulfonyl group and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid typically involves the following steps:
Formation of Quinoline-8-sulfonyl Chloride: This can be achieved by reacting quinoline with chlorosulfonic acid under controlled conditions.
Amination: The quinoline-8-sulfonyl chloride is then reacted with methylamine to form methyl-(quinoline-8-sulfonyl)-amine.
Acetylation: Finally, the methyl-(quinoline-8-sulfonyl)-amine is reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
[Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the sulfonyl and amino-acetic acid moieties can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonic acid: Lacks the amino-acetic acid moiety.
Methylquinoline: Lacks the sulfonyl and amino-acetic acid groups.
Quinoline-8-sulfonyl chloride: Precursor in the synthesis of [Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and amino-acetic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[methyl(quinolin-8-ylsulfonyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-14(8-11(15)16)19(17,18)10-6-2-4-9-5-3-7-13-12(9)10/h2-7H,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQWODRHGHBIJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273436 | |
Record name | N-Methyl-N-(8-quinolinylsulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899708-46-4 | |
Record name | N-Methyl-N-(8-quinolinylsulfonyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=899708-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(8-quinolinylsulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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